N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide
Description
N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide is a heterocyclic compound that combines the structural features of quinoxaline and triazole. Quinoxaline is known for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . Triazole, on the other hand, is a versatile pharmacophore found in many drugs due to its stability and ability to form hydrogen bonds . The combination of these two moieties in this compound makes it a compound of interest in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c24-17(12-5-7-13(8-6-12)23-10-9-19-22-23)21-16-11-18-14-3-1-2-4-15(14)20-16/h1-11H,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGWUCZXHMZYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NC(=O)C3=CC=C(C=C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aromatic nucleophilic substitution of 4-chloro-8-methylquinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline ring would yield quinoxaline N-oxides, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation . The triazole moiety enhances its binding affinity to these targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These include compounds like quinoxaline N-oxides and quinoxaline-2-carboxylates, which also exhibit antimicrobial and anticancer activities.
Triazole derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole are known for their broad spectrum of biological activities.
Uniqueness
N-quinoxalin-2-yl-4-(triazol-1-yl)benzamide is unique due to the combination of quinoxaline and triazole moieties, which confer enhanced biological activities and stability. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
